N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE
Description
N-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. This structure is substituted at the 2-position with a carboxamide group linked to a 1,3-benzodioxolyl moiety, at the 3-position with a methyl group, and at the 6-position with a phenyl group. The molecular formula is C₂₁H₁₅N₃O₃S, with a molecular weight of 389.43 g/mol (calculated based on analogous compounds in ).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-18(19(24)21-14-7-8-16-17(9-14)26-11-25-16)27-20-22-15(10-23(12)20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBGAETWDZWPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole core and the subsequent attachment of the benzodioxole and carboxamide groups. Common synthetic routes include:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzodioxole Group: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the Carboxamide Group: This step often involves the use of amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Formula: C18H16N4O3S
Molecular Weight: 368.41 g/mol
CAS Number: [Pending]
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action: The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced cell viability and increased apoptosis in cancer cells.
- Case Study: A study demonstrated that derivatives similar to this compound exhibited half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism of Action: It is suggested that the benzodioxole moiety enhances the compound's ability to penetrate microbial membranes and disrupt essential cellular processes.
- Case Study: In vitro assays have shown that related compounds possess significant antibacterial and antifungal activities against various strains, indicating a broad spectrum of antimicrobial efficacy .
Comparative Analysis
To better understand the biological activity of N-(2H-1,3-benzodioxol-5-y)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, a comparative analysis with other related compounds is presented in the following table:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 4.5 | Anticancer |
| Compound B | Structure B | 10.0 | Antimicrobial |
| N-(2H-1,3-benzodioxol-5-y)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | Structure C | 5.0 | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of imidazo-thiazole and thiazolo-pyrimidine derivatives, which are known for diverse biological activities. Below is a comparative analysis with structurally related compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s benzodioxolyl and phenyl groups likely increase logP compared to the furan-containing analogues (11a,b, 12), which may enhance blood-brain barrier penetration.
- Metabolic Stability : Fluorine substitution in ’s analogue reduces oxidative metabolism, a feature absent in the target compound.
- Solubility: Thiazolo-pyrimidines (11a,b) with polar cyano and carbonyl groups exhibit higher aqueous solubility than the target compound.
Crystallographic and Computational Analysis
Structural determination of such compounds often employs tools like SHELX for refinement, ORTEP-3 for graphical representation, and SIR97 for direct-method structure solution.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2H-1,3-benzodioxol-5-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its intermediates?
- Methodology : The compound is synthesized via multi-step heterocyclic condensation. Key steps include cyclization of carboxamide precursors with 1,3,4-thiadiazole derivatives under reflux in acetonitrile or DMF. For example, intermediates like N-(2,2,2-trichloroethyl)carboxamides are reacted with N-phenylhydrazinecarboxamides, followed by iodine-mediated cyclization to form the fused imidazothiazole core .
- Validation : Intermediate structures are confirmed via H/C NMR and IR spectroscopy. Final products are purified via recrystallization or flash chromatography .
Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection is performed at 296 K, with refinement using SHELXL (for small-molecule crystallography) or WinGX (for data integration). Key parameters include R factor (<0.06) and data-to-parameter ratio (>15:1) .
- Tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?
- Methodology :
- NMR : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (carbonyl signals at ~170 ppm).
- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-O-C in benzodioxole).
- UV-Vis : π→π* transitions in the 250–300 nm range for the conjugated imidazothiazole system .
Advanced Research Questions
Q. How can conformational analysis of the benzodioxole and imidazothiazole moieties be performed using computational and crystallographic data?
- Methodology :
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in the benzodioxole ring. Use software like PLATON to calculate puckering amplitudes (e.g., Q = 0.5–0.7 Å for moderate distortion) .
- Torsion Angles : Analyze dihedral angles between the imidazothiazole and phenyl groups using Mercury or OLEX2. Deviations >10° from coplanarity suggest steric hindrance .
Q. What strategies resolve contradictions in reaction yields or unexpected byproducts during synthesis?
- Methodology :
- Byproduct Identification : Use LC-MS or MALDI-TOF to detect sulfur-containing intermediates (e.g., S formation during cyclization) .
- Optimization : Adjust solvent polarity (e.g., acetonitrile → DMF) or catalyst (e.g., triethylamine vs. DBU) to suppress side reactions. Monitor via TLC or HPLC .
Q. How can computational modeling predict the compound’s binding affinity or pharmacokinetic properties?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding (amide NH) and π-stacking (benzodioxole-phenyl) .
- ADME Prediction : Apply SwissADME to calculate logP (~3.5), PSA (~90 Å), and bioavailability scores .
Q. What crystallographic software is suitable for handling twinned or low-resolution data for this compound?
- Tools :
- SIR97 : For ab initio phasing of low-resolution (<2.0 Å) data via direct methods.
- SHELXD : For twin resolution (e.g., HKLF5 format) in cases of pseudo-merohedral twinning .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed spectroscopic data?
- Methodology :
- NMR Chemical Shifts : Compare experimental shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G*). Deviations >0.3 ppm may indicate solvent effects or tautomerism .
- X-ray vs. DFT Geometry : Overlay crystallographic coordinates with optimized DFT structures (RMSD <0.2 Å acceptable) .
Q. What experimental evidence supports the proposed mechanism of sulfur elimination during cyclization?
- Evidence : X-ray analysis of intermediates (e.g., N-(2,2,2-trichloroethyl)carboxamides) confirms the loss of S during iodine-mediated cyclization. Mass spectrometry detects S fragments (m/z 256) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
